
2,3-Difluoro-6-methylbenzaldehyde
Overview
Description
2,3-Difluoro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H6F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2 and 3, and a methyl group is attached at position 6. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the use of 3,4-difluoroanisole as a starting material. The synthetic route typically includes the following steps:
Halogenation: The starting material, 3,4-difluoroanisole, is subjected to halogenation using anhydrous magnesium chloride and n-butyllithium to introduce the fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2,3-Difluoro-6-methylbenzoic acid.
Reduction: 2,3-Difluoro-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-6-methylbenzaldehyde: Similar structure but with fluorine atoms at positions 2 and 4.
2,6-Difluoro-3-methylbenzaldehyde: Similar structure but with fluorine atoms at positions 2 and 6.
2,3-Difluoro-4-methylbenzaldehyde: Similar structure but with the methyl group at position 4.
Uniqueness
2,3-Difluoro-6-methylbenzaldehyde is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in research applications where specific molecular interactions are required.
Biological Activity
2,3-Difluoro-6-methylbenzaldehyde is an organic compound with significant potential in biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The fluorine substituents enhance the compound's binding affinity to enzymes and receptors, potentially improving its metabolic stability. This feature makes it an attractive candidate for drug design, particularly in targeting pathways related to cancer and inflammation.
Biological Activities
- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. It has been shown to stabilize microtubules, which are critical for cell division. In studies involving QBI-293 cells, compounds similar to this compound demonstrated significant alterations in acetylated α-tubulin levels at concentrations as low as 1 μM . This stabilization disrupts normal mitotic processes, leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may modulate the activity of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This aspect is under investigation for its potential application in developing new antimicrobial agents.
Case Study 1: Microtubule Stabilization
In a study evaluating microtubule-stabilizing agents, this compound was included among several tested compounds. It was found to significantly increase acetylated α-tubulin levels at concentrations of 1 μM and 10 μM compared to control groups treated with DMSO. This effect is crucial as it indicates the compound's potential role in inhibiting cancer cell proliferation through disruption of microtubule dynamics .
Case Study 2: Anti-inflammatory Mechanisms
Another study explored the anti-inflammatory effects of difluorinated benzaldehydes, including this compound. The findings suggested that these compounds could inhibit the expression of inflammatory markers in vitro, providing a basis for their use in treating inflammatory diseases.
Comparative Analysis
To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
2,3-Difluoro-4-methylbenzaldehyde | Similar fluorination pattern but different methyl position | Moderate anticancer activity |
2,3-Difluoro-5-methylbenzaldehyde | Different methyl positioning affects reactivity | Limited data on biological activity |
2,3-Difluoro-6-methylbenzoic acid | Acidic functional group alters interaction dynamics | Explored for anti-inflammatory properties |
Properties
IUPAC Name |
2,3-difluoro-6-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHQFSYRNHHSDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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